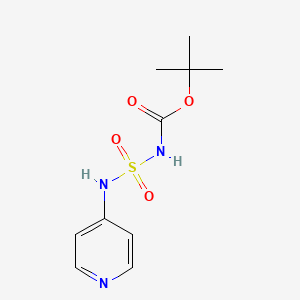

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate

Description

tert-Butyl (N-(pyridin-4-yl)sulfamoyl)carbamate is a carbamate-protected sulfonamide derivative featuring a pyridine ring substituted at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and fluorinated imaging agents. Its structure combines a sulfamoyl group (providing hydrogen-bonding capacity) with a tert-butyl carbamate (Boc) protecting group, which stabilizes the amine during synthetic steps.

Properties

Molecular Formula |

C10H15N3O4S |

|---|---|

Molecular Weight |

273.31 g/mol |

IUPAC Name |

tert-butyl N-(pyridin-4-ylsulfamoyl)carbamate |

InChI |

InChI=1S/C10H15N3O4S/c1-10(2,3)17-9(14)13-18(15,16)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12)(H,13,14) |

InChI Key |

RXMHFNMREQPPMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NC1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate typically involves the reaction of tert-butyl carbamate with pyridine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfamoyl group.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Substitution: Substituted carbamates or sulfonamides.

Oxidation: Oxidized pyridine derivatives.

Reduction: Reduced pyridine derivatives.

Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate has been evaluated for its antibacterial properties. Studies indicate that compounds with sulfamoyl groups can inhibit bacterial growth effectively, suggesting potential use in developing new antibiotics.

- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes involved in metabolic pathways. This property is crucial for drug design, particularly in targeting diseases where enzyme modulation is beneficial.

-

Biological Studies

- Neuroprotective Effects : Recent studies have investigated the neuroprotective effects of similar compounds against neurodegenerative diseases. For instance, compounds with pyridine rings have been reported to reduce oxidative stress in neuronal cells, which could be relevant for treating conditions like Alzheimer's disease.

- Cell Viability Assays : In vitro studies using cell cultures have demonstrated the ability of Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate to enhance cell viability in the presence of toxic agents, indicating its potential therapeutic applications.

-

Material Science

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of polymers with specific functional properties. Its unique structure allows for the development of materials with tailored characteristics for industrial applications.

Case Study 1: Antimicrobial Properties

A study focused on the antimicrobial activity of Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate revealed that it exhibited significant inhibitory effects against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development into an antibiotic agent.

Case Study 2: Neuroprotective Mechanism

Research on related compounds demonstrated that Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate could reduce levels of reactive oxygen species (ROS) in astrocyte cultures exposed to amyloid-beta peptides. This reduction was linked to decreased inflammation markers, suggesting a protective role against neurodegeneration.

Mechanism of Action

The mechanism of action of tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substitution Patterns on the Pyridine Ring

The position and nature of substituents on the pyridine ring significantly influence reactivity and applications:

Key Insights :

- Electron-withdrawing groups (Cl, I) at the 2-position enhance stability but reduce nucleophilicity.

- Fluorinated derivatives (e.g., 3-(fluoromethyl)) are prioritized for in vivo applications due to fluorine’s unique pharmacokinetic properties .

- Bulkier substituents (e.g., benzyl) induce conformational rigidity, as seen in crystal structures with dihedral angles >80° between aromatic rings .

Key Insights :

Structural and Crystallographic Data

Crystallographic studies reveal critical differences in molecular packing and bonding:

Key Insights :

Biological Activity

Tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate is a compound of interest in medicinal chemistry and biological research due to its potential interactions with various biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate features a tert-butyl group linked to a sulfamoyl moiety and a pyridine ring. This configuration allows for various chemical interactions, making it a useful probe in biological studies.

The biological activity of this compound is primarily attributed to its sulfamoyl group, which can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors. The pyridine ring enhances binding through π-π stacking interactions, stabilizing the compound's interaction with its targets .

Biological Activity

- Enzyme Inhibition : Research indicates that compounds similar to tert-butyl (N-(pyridin-4-YL)sulfamoyl)carbamate can act as inhibitors for enzymes like β-secretase and acetylcholinesterase. These enzymes are crucial in the pathogenesis of Alzheimer's disease, where their inhibition can prevent amyloid beta peptide aggregation .

- Cell Viability Studies : In vitro studies have shown that related compounds can protect astrocyte cells from toxicity induced by amyloid beta peptide (Aβ 1-42), suggesting potential neuroprotective properties. For instance, a related compound demonstrated significant improvement in cell viability when co-administered with Aβ 1-42 .

- Inflammatory Response Modulation : The compound’s ability to influence inflammatory pathways has been noted, particularly in the context of neuroinflammation associated with neurodegenerative diseases. It may modulate the activation of Toll-like receptor 4 (TLR4), leading to altered cytokine production .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of sulfamoyl compounds. SAR studies have identified key modifications that enhance potency against specific targets:

| Modification Site | Effect on Activity |

|---|---|

| Sulfamoyl Group | Essential for enzyme binding |

| Pyridine Substitution | Enhances receptor interaction |

| Tert-butyl Group | Improves solubility and bioavailability |

These modifications allow researchers to design more effective derivatives that retain or enhance biological activity while minimizing potential side effects .

Case Studies

- In Vitro Studies : A study evaluated the protective effects of a sulfamoyl derivative against Aβ-induced cytotoxicity in astrocytes. Results indicated an increase in cell viability when treated with the compound alongside Aβ, highlighting its potential as a therapeutic agent in Alzheimer's disease models .

- In Vivo Models : In vivo assessments using scopolamine-induced models of cognitive impairment demonstrated that certain derivatives could inhibit amyloidogenesis effectively, although bioavailability issues were noted that limited efficacy compared to established treatments like galantamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.